N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their significant biological and pharmacological properties . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives, which include the compound , involves the latest synthetic approaches . These approaches have been compiled in a review article that focuses on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines . These compounds have profound importance in drug design, discovery, and development .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, which are also known as pyrrodiazole . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . This process is part of the recent synthetic procedure of the triazole moiety .Scientific Research Applications
Anticancer Activity
Compounds in this class have been designed, synthesized, and evaluated for their anticancer activity. They have shown proper selectivity against cancer cell lines .
Antimicrobial Activity
These derivatives also exhibit diverse pharmacological activities including antimicrobial properties .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazole derivatives are known to possess analgesic and anti-inflammatory activities .
Antioxidant Activity
Some derivatives have been evaluated for their antioxidant properties .
Antiviral Activity
These compounds have shown antiviral activities as well .
Enzyme Inhibition
They act as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors .
Adenosine Receptor Antagonist
Triazoloquinazoline derivatives, which are related to triazole compounds, have been identified as adenosine receptor antagonists with significant cytotoxic activities .
Potential Anti-Alzheimer and Anti-fatigue Applications
Although not directly related to the requested compound, benzamide derivatives (which share some structural similarities) have been considered as potential candidates for anti-Alzheimer and anti-fatigue activities .
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through binding, which can result in a variety of biological activities . The specific interactions and resulting changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
Triazole compounds are known to affect a wide range of pathways due to their ability to bind to various enzymes and receptors . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the effects could be diverse depending on the specific targets and pathways affected.
Future Directions
The future directions for the research and development of triazolothiadiazine and its derivatives, including “N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-26-15-8-6-13(7-9-15)19-22-21-16-10-11-18(23-24(16)19)27-12-17(25)20-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKIZNQIYVTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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